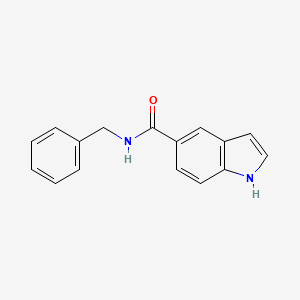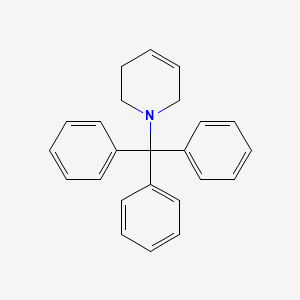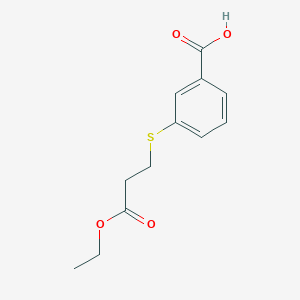![molecular formula C20H20N2O4 B8642604 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- CAS No. 100823-00-5](/img/structure/B8642604.png)
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro-
概要
説明
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitro group and two isopropyl groups attached to a phenyl ring, which is further connected to an isoindole core. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-[2,6-Di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted isoindole derivatives.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
2-[2,6-Di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-[2,6-Di(propan-2-yl)phenyl]-5-amino-1H-isoindole-1,3(2H)-dione: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
Uniqueness
The presence of the nitro group in 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
100823-00-5 |
|---|---|
分子式 |
C20H20N2O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
2-[2,6-di(propan-2-yl)phenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O4/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22(25)26)10-17(16)20(21)24/h5-12H,1-4H3 |
InChIキー |
RLDVEPIZIKRKPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-5-(methylthio)-2-(p-tolyl)-[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B8642549.png)



![4-[(E)-1,2-diphenylethenyl]morpholine](/img/structure/B8642576.png)


![2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde](/img/structure/B8642592.png)





